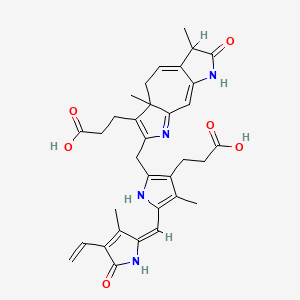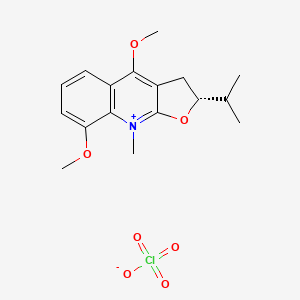
Lysine dihydrochloride, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine dihydrochloride, D- is a form of the essential amino acid lysine . It is often added to animal feed . It contains various functional groups including α-amino, ω-amino, and α-carboxyl groups, exhibiting high reaction potential .
Synthesis Analysis
Lysine dihydrochloride, D- can be synthesized through various methods. One such method involves the polymerization of highly purified lysine diisocyanate (LDI) with glucose to form a spongy matrix . Another method involves the transformation of L-lysine hydrochloride to ethyl L-lysine dihydrochloride .Molecular Structure Analysis
The molecular formula of Lysine dihydrochloride, D- is C6H16Cl2N2O2 . It belongs to the class of organic compounds known as D-alpha-amino acids, which are alpha amino acids that have the D-configuration of the alpha-carbon atom .Chemical Reactions Analysis
Lysine dihydrochloride, D- exhibits high reactivity due to its various functional groups . It can react with aminophilic electrophiles, leading to the formation of a series of value-added chemicals .Physical And Chemical Properties Analysis
The molecular weight of Lysine dihydrochloride, D- is 219.11 g/mol . It has 5 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Peptide Synthesis
H-D-Lys-OH.diHCl is often used in peptide synthesis . The compound is a building block in the creation of complex peptides, which are chains of amino acids that perform various functions in the body. These peptides can be used in a variety of research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the exploration of disease mechanisms .
Bioprinting Applications
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . Bioprinting is a rapidly evolving technology that allows for the creation of complex, three-dimensional biological structures using living cells. This has potential applications in tissue engineering and regenerative medicine .
Hydrogel Formation
The compound has been found to play a role in the formation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
One specific application of these hydrogels is in tissue engineering . For example, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Drug Delivery
Peptide-based hydrogels, which can be formed with the help of H-D-Lys-OH.diHCl, are also being explored for their potential in drug delivery . These hydrogels can be designed to respond to specific stimuli, allowing for targeted and controlled release of therapeutic agents .
Diagnostic Tools for Imaging
The hydrogels formed with the help of H-D-Lys-OH.diHCl can also be used as diagnostic tools for imaging . They can be engineered to carry imaging agents, providing a non-invasive method to monitor disease progression and response to treatment .
Safety and Hazards
Mécanisme D'action
- Accumulating evidence suggests that many HDACs can also deacetylate nonhistone proteins. Through deacetylating histones and nonhistone proteins, HDACs regulate various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
- In general, hypoacetylation of histones is linked to transcriptional repression. Besides histones, HDACs also regulate biological processes such as DNA repair, cell cycle control, cell differentiation, and apoptosis .
Target of Action
Mode of Action
For additional information, you can refer to the PubChem entry for H-D-Lys-OH.diHCl here . Additionally, you can explore its chemical properties and other relevant data from various sources .
Propriétés
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine dihydrochloride, D- | |
CAS RN |
10303-72-7 |
Source


|
| Record name | Lysine dihydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSINE DIHYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)







![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)